molecular formula C16H24N4O3 B3981254 N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B3981254
M. Wt: 320.39 g/mol
InChI Key: FJMJCPLTLOJKMA-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a unique structure that includes morpholine, nitro, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with 1-(2-chloroethyl)morpholine under basic conditions to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine and pyrrolidine groups may enhance the compound’s ability to penetrate biological membranes and interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]aniline
  • N-Ethyl-2-morpholin-4-ylethanamine
  • N-(2-MORPHOLIN-4-YL-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the presence of both nitro and pyrrolidine groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-20(22)16-4-3-14(19-6-1-2-7-19)13-15(16)17-5-8-18-9-11-23-12-10-18/h3-4,13,17H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMJCPLTLOJKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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